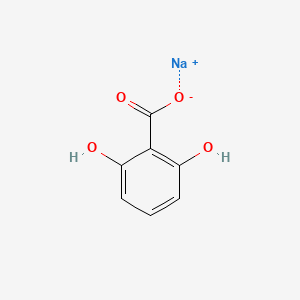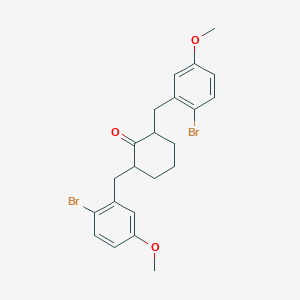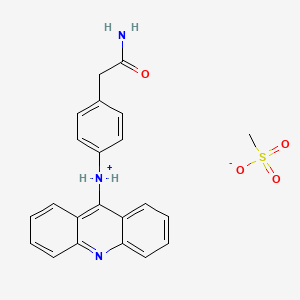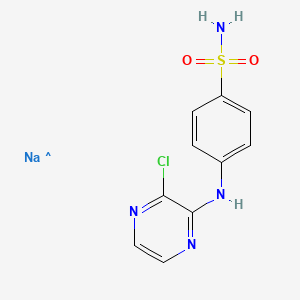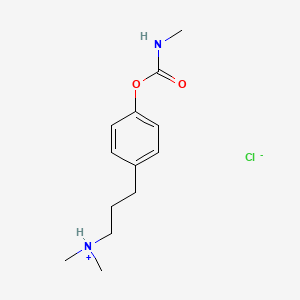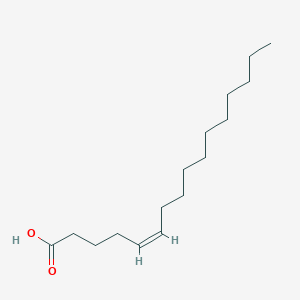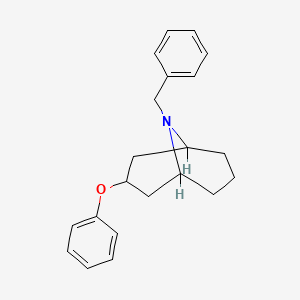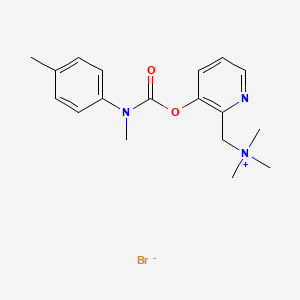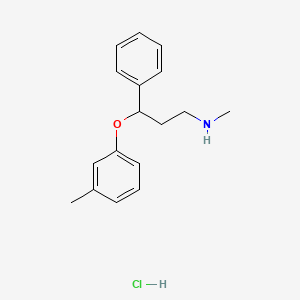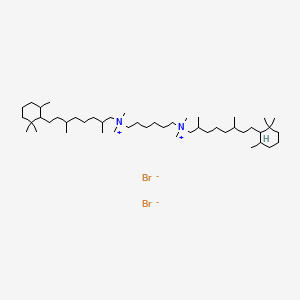
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) is a complex organic compound known for its unique structure and properties. This compound is characterized by its long, branched hydrocarbon chains and the presence of ammonium groups, making it a significant subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) typically involves the reaction of hexamethylene diamine with 2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain manufacturing processes.
Mecanismo De Acción
The mechanism by which Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) exerts its effects involves its interaction with cellular membranes and proteins. The compound’s large, hydrophobic structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the ammonium groups can interact with negatively charged sites on proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Hexamethylene bis(triethylammonium bromide)
- N,N’-bis[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-N,N,N’,N’-tetramethylhexane-1,6-diaminium dibromide
Uniqueness
Ammonium, hexamethylenebis(2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl)bis(dimethyl-, dibromide) is unique due to its specific structural features, such as the presence of multiple dimethyl and trimethyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high hydrophobicity and specific molecular interactions.
Propiedades
Número CAS |
66967-71-3 |
|---|---|
Fórmula molecular |
C48H98Br2N2 |
Peso molecular |
863.1 g/mol |
Nombre IUPAC |
[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-[6-[[2,6-dimethyl-8-(2,2,6-trimethylcyclohexyl)octyl]-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C48H98N2.2BrH/c1-39(29-31-45-43(5)27-21-33-47(45,7)8)23-19-25-41(3)37-49(11,12)35-17-15-16-18-36-50(13,14)38-42(4)26-20-24-40(2)30-32-46-44(6)28-22-34-48(46,9)10;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
Clave InChI |
SWDMZDDFLLVNLO-UHFFFAOYSA-L |
SMILES canónico |
CC1CCCC(C1CCC(C)CCCC(C)C[N+](C)(C)CCCCCC[N+](C)(C)CC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


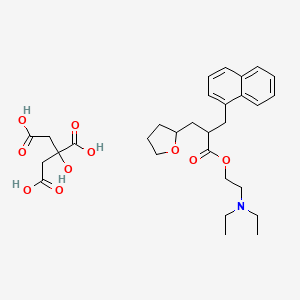
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
